(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one
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Overview
Description
(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a cyclohexadienone core with a diethylamino phenyl imino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-propylcyclohexa-2,5-dien-1-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. Additionally, its aromatic structure allows for π-π interactions with various biomolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-{[4-(Dimethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one
- (4E)-4-{[4-(Diethylamino)phenyl]imino}-2-methylcyclohexa-2,5-dien-1-one
- (4E)-4-{[4-(Diethylamino)phenyl]imino}-2-ethylcyclohexa-2,5-dien-1-one
Uniqueness
(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
112207-69-9 |
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Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[4-(diethylamino)phenyl]imino-2-propylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H24N2O/c1-4-7-15-14-17(10-13-19(15)22)20-16-8-11-18(12-9-16)21(5-2)6-3/h8-14H,4-7H2,1-3H3 |
InChI Key |
PKWSDUDUKITGCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC2=CC=C(C=C2)N(CC)CC)C=CC1=O |
Origin of Product |
United States |
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